molecular formula C44H28ClMnN4 B3028781 5,10,15,20-Tetraphenyl-21H,23H-porphine manganese(iii) chloride CAS No. 32195-55-4

5,10,15,20-Tetraphenyl-21H,23H-porphine manganese(iii) chloride

Cat. No. B3028781
CAS RN: 32195-55-4
M. Wt: 703.1 g/mol
InChI Key: MIUMWNDEIWVIEG-UHFFFAOYSA-M
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Description

5,10,15,20-Tetraphenyl-21H,23H-porphine manganese(III) chloride (TPP-MnCl3) is a complex organic compound with a unique structure and a wide range of applications in scientific research. It is an important reagent in the synthesis of a variety of compounds, as well as being used as a catalyst in various reactions. TPP-MnCl3 has been used for many years in the laboratory for a variety of purposes, and its unique properties make it an ideal reagent for a variety of experiments.

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of 5,10,15,20-Tetraphenyl-21H,23H-porphine manganese(III) chloride is toxic oxygen free radicals (ROS) and reactive nitrogen species (RNS) . These harmful substances cause cell damage, particularly in patients with certain conditions such as Cockayne syndrome .

Mode of Action

The compound acts as a neutralizer for ROS and RNS . By binding to these harmful substances, it prevents them from causing further cell damage .

Biochemical Pathways

It is known that the compound’s neutralizing action reduces the level of ros and rns in cells . This can have downstream effects on various cellular processes, potentially leading to a reduction in cell damage and an improvement in the patient’s condition .

Result of Action

The primary result of the compound’s action is a reduction in cell damage caused by ROS and RNS . By neutralizing these harmful substances, the compound can help improve the condition of patients with Cockayne syndrome .

Action Environment

The efficacy and stability of 5,10,15,20-Tetraphenyl-21H,23H-porphine manganese(III) chloride can be influenced by various environmental factors. For example, the compound has been used in the fabrication of heterojunction solar cells, where it was deposited on n-silicon single crystal wafers . The structure of the resulting thin films was investigated using X-ray diffraction and atomic force microscope techniques . This suggests that the compound’s action can be influenced by its physical environment and the methods used to apply it.

properties

IUPAC Name

manganese(3+);5,10,15,20-tetraphenylporphyrin-22,23-diide;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H28N4.ClH.Mn/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;/h1-28H;1H;/q-2;;+3/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUMWNDEIWVIEG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)[N-]3.[Cl-].[Mn+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H28ClMnN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

703.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,10,15,20-Tetraphenyl-21H,23H-porphine manganese(iii) chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: This compound has shown promise as an electrocatalyst for the Hydrogen Evolution Reaction (HER). [] Studies have demonstrated its ability to catalyze the electrochemical reduction of CO2 on carbon electrodes, highlighting its potential in converting CO2 to valuable products. []

A: The central manganese ion plays a crucial role in its electrochemical activity. Research suggests that the manganese ion facilitates electron transfer processes, enabling the compound to act as an efficient electrocatalyst. [] Modifying the metal core of the porphyrin can lead to significant shifts in the maximum absorbance of Soret bands and impact the radiation response of film-dosimeters. []

A: Yes, this compound has shown potential in sensing applications. Researchers have incorporated it as the active ingredient in coated glassy carbon electrode membrane sensors for the flow-injection potentiometric determination of thiocyanate. [] This sensor demonstrated a Nernstian response to thiocyanate concentration, highlighting its potential for analytical applications.

A: This compound has been successfully incorporated into thin films for various applications. For instance, researchers have created titanium dioxide (TiO2) thin films coated with 5,10,15,20-Tetraphenyl-21H,23H-porphine manganese(III) chloride for detecting volatile organic compounds (VOCs) like acetone and 2-propanol. [] This demonstrates its potential in developing sensitive and selective gas sensors.

A: Understanding its excited-state dynamics is crucial for comprehending its photochemical and photophysical properties. Studies using femtosecond diffuse reflectance photolysis have provided insights into its transient species and photoinduced electron transfer mechanisms when encapsulated in materials like MCM-41 and TiMCM-41. [] This knowledge is valuable for optimizing its performance in applications like photocatalysis and solar energy conversion.

A: Interestingly, research suggests that 5,10,15,20-Tetraphenyl-21H,23H-porphine manganese(III) chloride can increase anion permeability in lung epithelial cells. [] Although the exact mechanism is still under investigation, this finding suggests a potential therapeutic avenue for diseases like cystic fibrosis characterized by defective chloride transport.

A: Research has explored the decomposition mechanisms of metal complexes like 5,10,15,20-Tetraphenyl-21H,23H-porphine manganese(III) chloride under water-oxidation conditions. [] This knowledge is vital for understanding its long-term stability and performance in various applications.

A: Studies investigating radiochromic porphyrin-based film dosimeters have compared the effects of different metal cores and substituents on radiation response. [] Comparing 5,10,15,20-Tetraphenyl-21H,23H-porphine manganese(III) chloride with other porphyrin derivatives provides valuable insights for tailoring its properties for specific applications.

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